4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, an imino group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-(ethoxycarbonyl)benzaldehyde and 4-aminophenyl 4-methoxybenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amides.
Scientific Research Applications
4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE
- 4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-CHLOROBENZOATE
Uniqueness
4-({[4-(ETHOXYCARBONYL)PHENYL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE is unique due to the presence of the methoxybenzoate group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H21NO5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methoxybenzoyl)oxyphenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C24H21NO5/c1-3-29-23(26)18-6-10-20(11-7-18)25-16-17-4-12-22(13-5-17)30-24(27)19-8-14-21(28-2)15-9-19/h4-16H,3H2,1-2H3 |
InChI Key |
YRBMQPSGIRRSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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